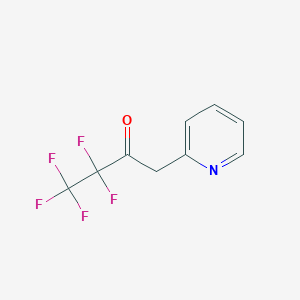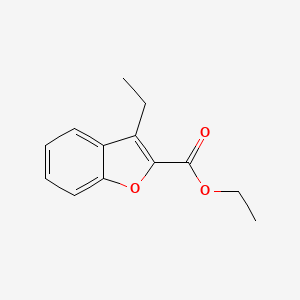
Diethyl 1-(2-methyl-3-oxobutan-2-yl)hydrazine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate is a synthetic organic compound It is characterized by its unique structure, which includes an ethoxycarbonylamino group and a 2-methyl-3-oxo-butan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate typically involves multi-step organic reactions. Common starting materials might include ethyl carbamate and 2-methyl-3-oxo-butan-2-yl chloride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process would include steps such as mixing, heating, cooling, and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents could be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential therapeutic effects.
Medicine: Research could explore its use as a drug candidate or in drug delivery systems.
Industry: It might be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate might include other carbamates or compounds with similar functional groups. Examples could be ethyl carbamate, methyl carbamate, and other substituted carbamates.
Uniqueness
What sets ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate apart is its specific combination of functional groups, which might confer unique chemical and biological properties. This uniqueness could make it particularly valuable for certain applications or research studies.
Eigenschaften
CAS-Nummer |
83597-11-9 |
|---|---|
Molekularformel |
C11H20N2O5 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C11H20N2O5/c1-6-17-9(15)12-13(10(16)18-7-2)11(4,5)8(3)14/h6-7H2,1-5H3,(H,12,15) |
InChI-Schlüssel |
CSNLNJRGYYDTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN(C(=O)OCC)C(C)(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


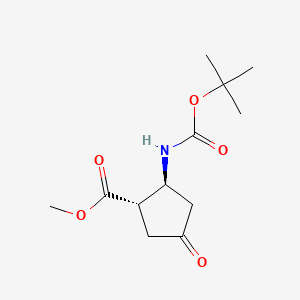
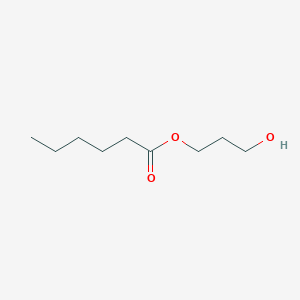

![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
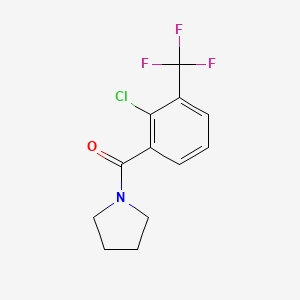
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)

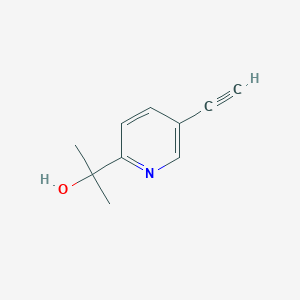
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)

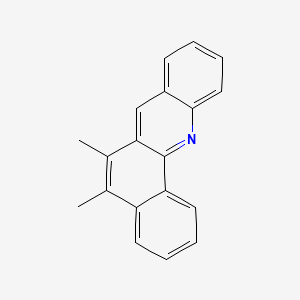
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
